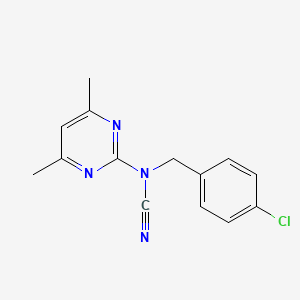

(4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide

Description

(4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide is a cyanamide derivative featuring a 4-chlorobenzyl group attached to a 4,6-dimethylpyrimidin-2-yl moiety. The compound’s structure combines aromatic and heterocyclic components, which may confer unique physicochemical and biological properties. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods used for related compounds (e.g., sulfonamide derivatives in ).

Properties

IUPAC Name |

(4-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4/c1-10-7-11(2)18-14(17-10)19(9-16)8-12-3-5-13(15)6-4-12/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGPMCQAHWWJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(CC2=CC=C(C=C2)Cl)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324238 | |

| Record name | (4-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806428 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

524057-40-7 | |

| Record name | (4-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide typically involves the reaction of 4-chlorobenzyl chloride with 4,6-dimethyl-2-pyrimidinylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include substituted cyanamides, amines, and various heterocyclic compounds such as imidazoles and oxazoles .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as an essential building block in the synthesis of complex organic molecules and heterocycles. It can participate in various chemical reactions, including:

- Substitution Reactions: The cyanamide group can be replaced by other nucleophiles.

- Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.

The ability to modify its structure makes it valuable in developing new materials and chemicals.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide exhibits potential biological activities. Studies have focused on its:

- Antimicrobial Activity: Investigations into its efficacy against various pathogens.

- Anticancer Activity: Exploring its role in inhibiting cancer cell proliferation.

These properties are attributed to the compound's ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

Pharmaceutical Applications

Therapeutic Agent Development

The compound is being studied for its potential as a therapeutic agent in treating various diseases. Its mechanism of action involves binding to specific targets within biological systems, which can lead to significant therapeutic effects. Ongoing research aims to elucidate these pathways further and assess the compound's efficacy in clinical settings.

Industrial Applications

Specialty Chemicals Production

In industrial contexts, (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide is utilized in the production of specialty chemicals. Its versatility allows for the development of new materials with tailored properties for specific applications.

Table: Summary of Research Findings on (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with three structurally related analogs (Table 1):

Key Observations :

- The sulfonyl and potassium salt in ’s compound introduce ionic character, affecting solubility and melting point.

- Functional Group Trends: The C≡N stretch in cyanamide derivatives (e.g., IR ~2175 cm⁻¹ in ) is a consistent spectral feature. Additional groups like sulfonyl () or hydrazino (Catalog 065800) alter reactivity and intermolecular interactions.

Biological Activity

Overview

(4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide is a synthetic compound with the molecular formula C14H13ClN4. It features a chlorobenzyl group and a dimethylpyrimidinyl group linked to a cyanamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of their activity, resulting in various biological effects. The detailed pathways involved are context-dependent and vary based on the specific applications of the compound.

Antimicrobial Activity

Research indicates that (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary findings suggest that it may inhibit the proliferation of various cancer cell lines, including colorectal cancer cells. The compound's efficacy appears to be linked to its ability to modulate signaling pathways associated with cell survival and apoptosis .

Case Study: Antimicrobial Efficacy

In a series of experiments, (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide was tested against multiple strains of bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 100 | Moderate |

| Pseudomonas aeruginosa | 200 | Low |

This data suggests that while the compound shows promise as an antimicrobial agent, further optimization may be needed to enhance its efficacy against more resistant strains .

Case Study: Anticancer Activity

In vitro assays were conducted using colorectal cancer cell lines SW480 and HCT116. The findings were as follows:

| Cell Line | IC50 (µM) | Effect on Cell Viability |

|---|---|---|

| SW480 | 2 | Significant Inhibition |

| HCT116 | 0.12 | Strong Inhibition |

These results indicate that (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide may serve as a lead compound for developing new anticancer therapies targeting specific cancer pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide, and how do reaction conditions influence yield?

- Methodology : Begin with nucleophilic substitution between 4-chlorobenzyl chloride and a cyanamide precursor. Optimize temperature (80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance reactivity. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm purity via GC (>97% purity thresholds as per reagent standards) . For cyanamide coupling, use catalytic base (e.g., K₂CO₃) to minimize side products like N-alkylated byproducts .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC-UV:

- Prepare buffered solutions (pH 3–9) and incubate the compound at 25°C, 40°C, and 60°C.

- Track degradation products (e.g., hydrolysis of the cyanamide group) via LC-MS.

- Reference spectral libraries (e.g., NIST Chemistry WebBook) to identify fragmentation patterns .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 4,6-dimethylpyrimidin-2-yl (δ 2.3–2.5 ppm for methyl groups) and 4-chlorobenzyl (δ 4.7 ppm for benzylic CH₂) moieties. Compare with analogs in NIST data .

- FT-IR : Confirm cyanamide C≡N stretch (~2150 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₂ClN₅) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

- Dose-Response Curves : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT vs. ATP-based assays). Address discrepancies by normalizing cell viability to solvent controls .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyrimidine derivatives) to identify activity trends. For example, steric hindrance from 4-chlorobenzyl may reduce binding affinity in enzyme inhibition assays .

Q. What strategies optimize regioselectivity during the synthesis of pyrimidine-cyanamide derivatives?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites on the pyrimidine ring. Electron-deficient C2 positions favor cyanamide coupling .

- Protecting Groups : Temporarily block competing amino groups with tert-butoxycarbonyl (Boc) to direct reactivity .

Q. How do solvent effects and counterion selection influence the compound’s solubility and crystallinity?

- Methodology :

- Solvent Screening : Test solubility in aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents. Use DSC/TGA to correlate crystallinity with thermal stability .

- Counterion Exchange : Replace chloride with triflate or tetrafluoroborate to enhance solubility in non-polar media .

Data Analysis & Experimental Design

Q. How should researchers design SAR studies to evaluate the impact of substituents on biological activity?

- Methodology :

- Library Synthesis : Prepare analogs with substituent variations (e.g., 4-fluoro vs. 4-chloro benzyl, methyl vs. ethyl pyrimidine).

- Multivariate Analysis : Use PCA or clustering algorithms to correlate structural features (logP, polar surface area) with activity data. Prioritize modifications that improve ligand efficiency (>0.3) .

Q. What are common pitfalls in interpreting mass spectrometry data for cyanamide-containing compounds?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.